molecular formula C12H4Cl6 B050431 2,2',4,4',5,5'-Hexachlorobiphenyl CAS No. 35065-27-1

2,2',4,4',5,5'-Hexachlorobiphenyl

Cat. No. B050431
CAS RN: 35065-27-1
M. Wt: 360.9 g/mol
InChI Key: MVWHGTYKUMDIHL-UHFFFAOYSA-N
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Description

2,2’,4,4’,5,5’-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .


Molecular Structure Analysis

The molecular formula of 2,2’,4,4’,5,5’-Hexachlorobiphenyl is C12H4Cl6 . The IUPAC name is 1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene . The molecular weight is 360.9 g/mol . The structure includes two phenyl rings with chlorine atoms attached at the 2, 4, and 5 positions on each ring .

Scientific Research Applications

Environmental Chemistry and Remediation

Specific Scientific Field

Environmental chemistry and toxicology.

Summary

PCB-153 is a persistent organic pollutant that has been widely detected in environmental matrices such as soil, sediment, water, and air. Researchers study its behavior, fate, and impact on ecosystems.

Methods of Application

  • Bioremediation : Microorganisms capable of degrading PCBs are employed to remediate contaminated sites. For PCB-153, enhanced dechlorination using quinone moieties in humic acids (HA) has been investigated .

Results

Catalysis and Degradation

Specific Scientific Field

Chemical catalysis and pollutant degradation.

Summary

PCB-153 can serve as a catalyst for its own decomposition. Understanding its reactivity is crucial for designing effective remediation strategies.

Methods of Application

  • Temperature and Time Variation : Researchers explore the optimal conditions (temperature and time) for PCB-153 degradation using the compound itself as a catalyst .

Results

Safety And Hazards

PCBs, including 2,2’,4,4’,5,5’-Hexachlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . They do not break down readily and are still found in the environment . Specific safety and hazard information may be available in safety data sheets or other safety resources.

Future Directions

Research on 2,2’,4,4’,5,5’-Hexachlorobiphenyl and other PCBs continues, particularly in the areas of environmental persistence, bioaccumulation, and health effects . For example, one study explored the combined effects of 2,2’,4,4’,5,5’-hexachlorobiphenyl and atrazine on cell proliferation . Another study investigated the long-term effects of environmentally relevant doses of 2,2’,4,4’,5,5’ hexachlorobiphenyl on neurobehavioral development, health, and spontaneous behavior in maternally exposed mice .

properties

IUPAC Name

1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWHGTYKUMDIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032180
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [MSDSonline]
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Vapor Pressure

0.00000343 [mmHg]
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Mechanism of Action

RAT AND RAINBOW TROUT HEPATIC MONOOXYGENATION ACTIVITIES WERE INDUCED BY INJECTION OF 150 MG/KG OF 2,4,5,2',4'5'-HEXACHLOROBIPHENYL. RODENT STUDIES INDICATED THAT NONCOPLANAR PCB ISOMERS INDUCED CYTOCHROME P-450, WHILE COPLANAR ISOMERS INDUCE CYTOCHROME P-488., MOUSE LIVER EPOXIDE HYDROLASE & GLUTATHIONE S-TRANSFERASE WERE INCREASED BY PCBS (0.32 MMOLE/KG, IP). ACTIVITIES REACHED MAX LEVELS 1 WK AFTER DOSAGE. GREATEST ENHANCEMENT OF BOTH ENZYME ACTIVITIES WAS ACHIEVED WITH HEXACHLOROBIPHENYLS. /HEXACHLORO BIPHENYLS/
Record name 2,2',4,4',5,5'-HEXACHLOROBIPHENYL
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Product Name

2,2',4,4',5,5'-Hexachlorobiphenyl

CAS RN

35065-27-1
Record name PCB 153
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Record name 2,4,5,2',4',5'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,5'-HEXACHLOROBIPHENYL
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Record name 2,2',4,4',5,5'-HEXACHLOROBIPHENYL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,190
Citations
L Biegel, M Harris, D Davis, R Rosengren… - Toxicology and applied …, 1989 - Elsevier
At doses as high as 750 to 1000 μmol/kg, 2,2′,4,4′,5,5′-hexachlorobiphenyl (HCBP) did not cause fetal cleft palate, suppress the splenic plaque-forming cell response to sheep red …
Number of citations: 164 www.sciencedirect.com
D Dietrich, WJ Hickey, R Lamar - Applied and Environmental …, 1995 - Am Soc Microbiol
The white rot fungus Phanerochaete chrysosporium has demonstrated abilities to degrade many xenobiotic chemicals. In this study, the degradation of three model polychlorinated …
Number of citations: 142 journals.asm.org
RG Schnellmann, CW Putnam, IG Sipes - Biochemical pharmacology, 1983 - Elsevier
Since the metabolism of polychlorinated biphenyls (PCBs) is the critical factor that determines whether or not they accumulate in adipose tissue, we have studied the metabolism of two …
Number of citations: 87 www.sciencedirect.com
I Chu, DC Villeneuve, A Yagminas… - Journal of Applied …, 1996 - Wiley Online Library
The subchronic toxicity of 2,2′,4,4′,5,5′‐hexachlorobiphenyl (PCB 153) was investigated in rats after 13 weeks of dietary exposure. Groups of 10 male and 10 female rats were …
R Bannister, S Safe - Toxicology, 1987 - Elsevier
Abstract Treatment of C57BL/2J mice with 2, 2′, 4, 4′, 5, 5′-hexachlorobiphenyl (HCBP, 500 μmol/kg) elevated hepatic cytosolic Ah receptor levels 82–107% for up to 14 days. …
Number of citations: 96 www.sciencedirect.com
J Richthoff, L Rylander, BAG Jönsson… - Environmental …, 2003 - ehp.niehs.nih.gov
A time-related deterioration in male reproductive function caused by exposure to endocrine disrupters, including persistent organochlorines (POCs), has been hypothesized. In animal …
Number of citations: 230 ehp.niehs.nih.gov
XR Michel, P Suteau, LW Robertson, JF Narbonne - Aquatic toxicology, 1993 - Elsevier
Benzo(a)pyrene (BaP), 3,3′,4,4′-tetrachlorobiphenyl (TCB) and 2,2′,4,4′,5,5′-hexachlorobiphenyl were tested for their ability to induce hepatic xenobiotic metabolizing enzymes …
Number of citations: 80 www.sciencedirect.com
Z Fadhel, Z Lu, LW Robertson, HP Glauert - Toxicology, 2002 - Elsevier
Polychlorinated biphenyls (PCBs) are environmental contaminants that have been widely used for various industrial purposes. In spite of numerous studies on PCBs, however, their …
Number of citations: 68 www.sciencedirect.com
JJ Diliberto, DE Burgin, LS Birnbaum - Toxicology and applied …, 1999 - Elsevier
TCDD is the prototype and most potent member of the highly lipophilic polyhalogenated aromatic hydrocarbons (PHAHs), which are persistent and ubiquitous environmental …
Number of citations: 122 www.sciencedirect.com
P Šimečková, J Vondráček, Z Andrysík… - Toxicological …, 2009 - academic.oup.com
One of the toxic effects of non-dioxin–like polychlorinated biphenyls (NDL-PCBs) is the acute inhibition of gap junctional intercellular communication (GJIC), an event possibly …
Number of citations: 27 academic.oup.com

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